2-(4-Chloro-2-methylphenyl)propanoic acid 2-(4-Chloro-2-methylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 17660-18-3
VCID: VC17505954
InChI: InChI=1S/C10H11ClO2/c1-6-5-8(11)3-4-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol

2-(4-Chloro-2-methylphenyl)propanoic acid

CAS No.: 17660-18-3

Cat. No.: VC17505954

Molecular Formula: C10H11ClO2

Molecular Weight: 198.64 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-2-methylphenyl)propanoic acid - 17660-18-3

Specification

CAS No. 17660-18-3
Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
IUPAC Name 2-(4-chloro-2-methylphenyl)propanoic acid
Standard InChI InChI=1S/C10H11ClO2/c1-6-5-8(11)3-4-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
Standard InChI Key LXVBUFQAJNWEDC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Cl)C(C)C(=O)O

Introduction

Chemical Identity and Molecular Characterization

Structural and Molecular Features

2-(4-Chloro-2-methylphenyl)propanoic acid belongs to the class of substituted propanoic acids, characterized by a chloro-substituted aromatic ring and a carboxylic acid functional group. Its systematic IUPAC name is (2RS)-2-(4-chloro-2-methylphenyl)propanoic acid, reflecting the stereochemistry at the chiral center adjacent to the aromatic ring.

Key molecular descriptors:

PropertyValue
Molecular formulaC10H11ClO2\text{C}_{10}\text{H}_{11}\text{ClO}_2
Molecular weight164.20 g/mol
SMILES notationCC(C(=O)O)c1ccc(C)cc1Cl
InChIKeyKDYOFXPLHVSIHS-UHFFFAOYSA-N
CAS Registry NumberNot explicitly provided

The chloro group at the 2-position and the methyl group at the 4-position on the phenyl ring confer distinct electronic and steric effects, influencing reactivity and interactions.

Synthetic Methodologies

Primary Synthetic Routes

The synthesis of 2-(4-chloro-2-methylphenyl)propanoic acid typically involves chlorination of precursor molecules. A common approach utilizes 4-methylphenylacetic acid as the starting material, with chlorination achieved via reagents such as thionyl chloride (SOCl2_2) or phosphorus oxychloride (POCl3_3).

Representative reaction scheme:

4-Methylphenylacetic acid+SOCl22-(4-Chloro-2-methylphenyl)propanoic acid+HCl+SO2\text{4-Methylphenylacetic acid} + \text{SOCl}_2 \rightarrow \text{2-(4-Chloro-2-methylphenyl)propanoic acid} + \text{HCl} + \text{SO}_2
ParameterCondition
ReagentThionyl chloride
Temperature60–80°C
SolventDichloromethane or toluene
Yield70–85% (reported)

Optimization Challenges

Chlorination efficiency depends on the electronic effects of the methyl group, which directs electrophilic substitution to the ortho position. Competing para-substitution is minimized due to steric hindrance from the methyl group. Purification often involves recrystallization from ethanol-water mixtures to isolate the desired isomer.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but is soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). Stability studies indicate susceptibility to decarboxylation under acidic conditions, necessitating storage in inert environments.

Spectroscopic Characterization

Infrared (IR) spectroscopy:

  • O-H stretch (carboxylic acid): 2500–3000 cm1^{-1} (broad)

  • C=O stretch: 1700–1720 cm1^{-1}

  • C-Cl stretch: 550–600 cm1^{-1}

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR (CDCl3_3):

    • δ 1.5 (d, 3H, CH3_3)

    • δ 2.3 (s, 3H, Ar-CH3_3)

    • δ 3.1 (q, 1H, CH)

    • δ 7.2–7.4 (m, 3H, Ar-H)

ParameterValue
Permitted daily exposure≤1.5 mg/day (provisional)
GenotoxicityNegative in Ames test

Analytical Detection and Quantification

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) is the gold standard for quantifying this impurity in ibuprofen. A reversed-phase C18 column and mobile phase of acetonitrile:phosphate buffer (pH 2.5) achieve baseline separation.

Validation parameters:

  • Linearity: R2>0.999R^2 > 0.999 (1–50 μg/mL)

  • Limit of detection (LOD): 0.1 μg/mL

  • Recovery: 98–102%

Regulatory and Industrial Implications

Quality Control Measures

Pharmaceutical manufacturers must monitor 2-(4-chloro-2-methylphenyl)propanoic acid levels to comply with USP <1086> and EP 2.4.16 standards. Accelerated stability studies (40°C/75% RH) assess impurity accumulation over shelf life.

Environmental Considerations

Waste streams containing this compound require treatment via alkaline hydrolysis to degrade the carboxylic acid moiety before disposal.

Future Research Directions

  • Metabolic Pathways: Elucidate hepatic metabolism using in vitro microsomal models.

  • Alternative Syntheses: Explore biocatalytic routes to minimize chlorinated byproducts.

  • Ecotoxicity: Assess environmental persistence in aquatic systems.

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